2-Diethylaminomethyl-acrylic acid
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Overview
Description
2-Diethylaminomethyl-acrylic acid is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of a carboxylic acid group and a tertiary amine group attached to an acrylic backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Diethylaminomethyl-acrylic acid can be synthesized through the reaction of formaldehyde, malonic acid, and diethylamine . The reaction typically involves the following steps:
Formation of the intermediate: Formaldehyde reacts with malonic acid to form a hydroxymethyl intermediate.
Amine addition: Diethylamine is then added to the intermediate, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactants under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Diethylaminomethyl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-Diethylaminomethyl-acrylic acid has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound’s amine group makes it a potential candidate for drug development, particularly in the synthesis of bioactive molecules.
Biological Research: It can be used in the study of enzyme interactions and receptor binding due to its functional groups.
Mechanism of Action
The mechanism of action of 2-Diethylaminomethyl-acrylic acid involves its interaction with molecular targets through its carboxylic acid and amine groups. These functional groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can also participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Dimethylaminoethyl acrylate: Similar in structure but contains a dimethylamino group instead of a diethylamino group.
Acrylic acid: Lacks the amine group, making it less versatile in certain reactions.
Methacrylic acid: Contains a methyl group on the acrylic backbone, altering its reactivity.
Uniqueness: 2-Diethylaminomethyl-acrylic acid is unique due to the presence of both a carboxylic acid group and a tertiary amine group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(diethylaminomethyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)6-7(3)8(10)11/h3-6H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVORBTXUFAMNBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434064 |
Source
|
Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27315-98-6 |
Source
|
Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27315-98-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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